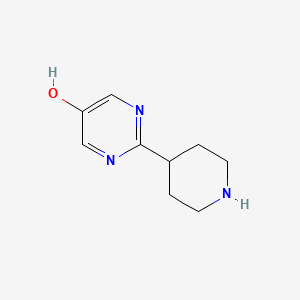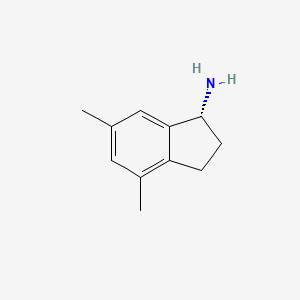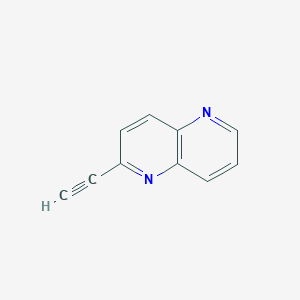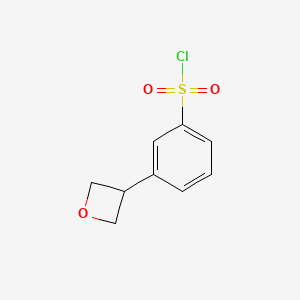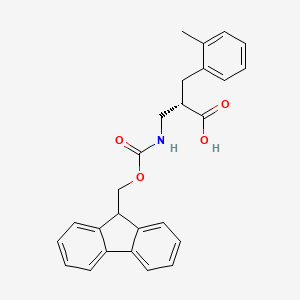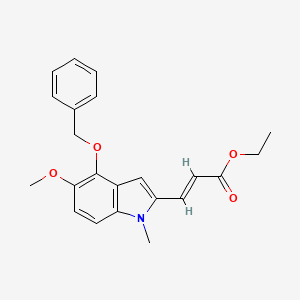
ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is a complex organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, coatings, adhesives, and various other industrial processes. This particular compound features a unique structure that includes an indole moiety, which is often found in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate alkylating agents.
Acrylate Formation: The final step involves the esterification of the indole derivative with acrylic acid or its derivatives under acidic or basic conditions to form the acrylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully chosen to minimize environmental impact and ensure the safety of the production process.
化学反应分析
Types of Reactions
Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty coatings, adhesives, and other materials.
作用机制
The mechanism of action of ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Ethylhexyl Acrylate: Known for its use in pressure-sensitive adhesives and coatings.
Methyl Methacrylate: Widely used in the production of acrylic plastics and resins.
Butyl Acrylate: Commonly used in the production of polymers and copolymers for coatings and adhesives.
Uniqueness
Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate stands out due to its unique indole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other acrylates in specific contexts.
属性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
ethyl (E)-3-(5-methoxy-1-methyl-4-phenylmethoxyindol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C22H23NO4/c1-4-26-21(24)13-10-17-14-18-19(23(17)2)11-12-20(25-3)22(18)27-15-16-8-6-5-7-9-16/h5-14H,4,15H2,1-3H3/b13-10+ |
InChI 键 |
WUSWARYAQHNIEC-JLHYYAGUSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC |
规范 SMILES |
CCOC(=O)C=CC1=CC2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


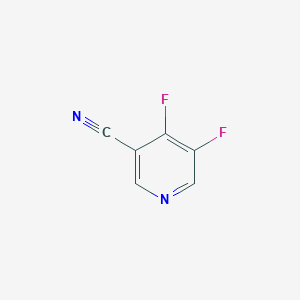
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
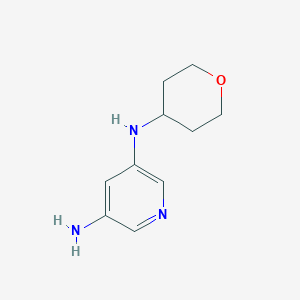
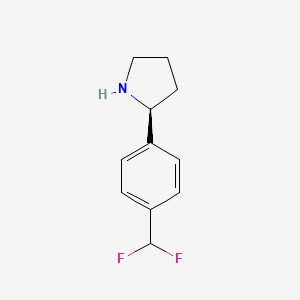
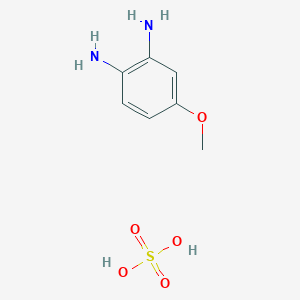
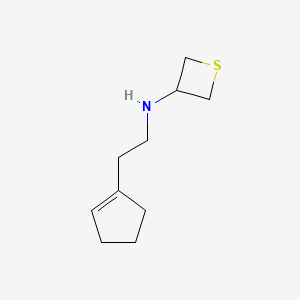
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
